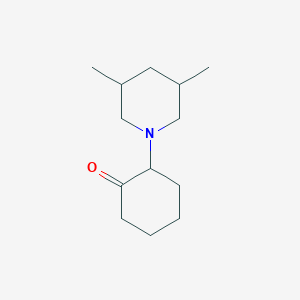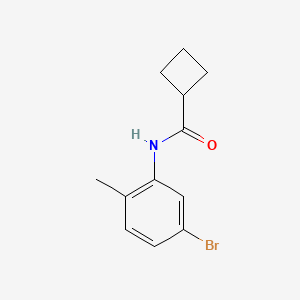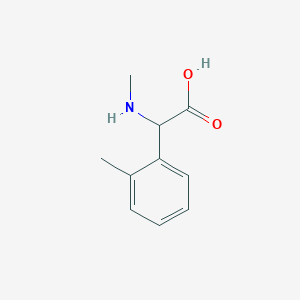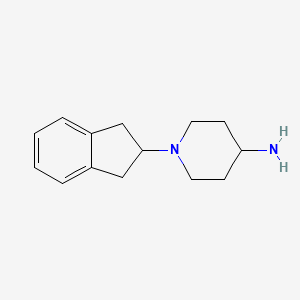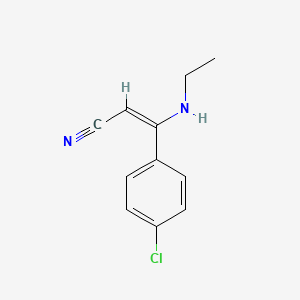![molecular formula C30H48N4O11S B1419314 tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate CAS No. 1076199-60-4](/img/structure/B1419314.png)
tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate
Overview
Description
tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate is a complex organic compound that features a tert-butyl group, a Boc-protected amino group, and a mercaptocarbamoyl phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl carbamate for the Boc protection of amino groups . The reaction conditions often include the use of solvents such as methylene chloride, chloroform, and alcohols, with the reactions being carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous flow of reactants and products, leading to better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate can undergo various chemical reactions, including:
Oxidation: The mercaptocarbamoyl group can be oxidized to form disulfides.
Reduction: The compound can be reduced to remove the Boc protecting group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for Boc deprotection , and oxidizing agents such as hydrogen peroxide for the oxidation of the mercaptocarbamoyl group. Reaction conditions typically involve mild temperatures and the use of solvents like methylene chloride and chloroform .
Major Products Formed
The major products formed from these reactions include deprotected amino acids, disulfides, and substituted phenoxy derivatives.
Scientific Research Applications
tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and polymers due to its versatile reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then participate in various biochemical pathways. The mercaptocarbamoyl group can form disulfide bonds, which are important in protein folding and stability.
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids and peptides, such as tert-butyl carbamate
List of Similar Compounds
- tert-Butyl carbamate
- Boc-protected amino acids
- Boc-protected peptides
Properties
IUPAC Name |
tert-butyl 3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-[2-[2-[2-[2-[3-(sulfanylcarbamoyl)phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]propanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N4O11S/c1-29(2,3)44-23(35)10-11-31-26(37)24(33-28(39)45-30(4,5)6)27(38)32-12-13-40-14-15-41-16-17-42-18-19-43-22-9-7-8-21(20-22)25(36)34-46/h7-9,20,24,46H,10-19H2,1-6H3,(H,31,37)(H,32,38)(H,33,39)(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNKDJOZCMTLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)C(C(=O)NCCOCCOCCOCCOC1=CC=CC(=C1)C(=O)NS)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N4O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661840 | |
| Record name | tert-Butyl N-(tert-butoxycarbonyl)-3-oxo-3-({2-[2-(2-{2-[3-(sulfanylcarbamoyl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}amino)alanyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-60-4 | |
| Record name | 1,1-Dimethylethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]-19-[3-[(mercaptoamino)carbonyl]phenoxy]-5,7-dioxo-11,14,17-trioxa-4,8-diazanonadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl N-(tert-butoxycarbonyl)-3-oxo-3-({2-[2-(2-{2-[3-(sulfanylcarbamoyl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}amino)alanyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


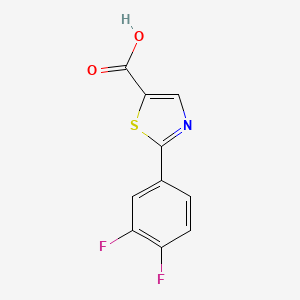
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)
![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)
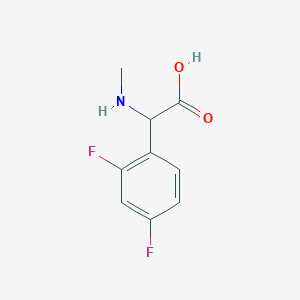
![2-[(4-Oxopentyl)oxy]benzamide](/img/structure/B1419236.png)
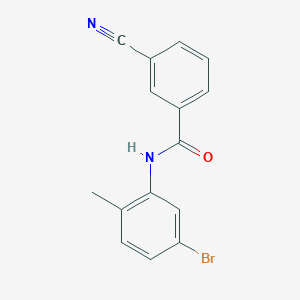
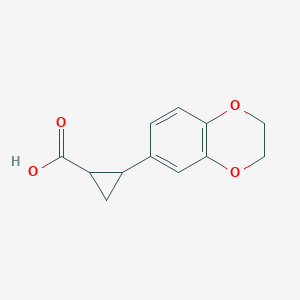
![N-(propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B1419240.png)
![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)
